An In-depth Technical Guide to the Chemical Properties and Applications of (+)-Quinuclidinyl Benzilate (QNB)
An In-depth Technical Guide to the Chemical Properties and Applications of (+)-Quinuclidinyl Benzilate (QNB)
This guide provides a comprehensive technical overview of (+)-Quinuclidinyl benzilate (QNB), a potent, non-selective muscarinic acetylcholine receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, pharmacological actions, and experimental applications of QNB, grounding all information in authoritative scientific literature.
Introduction: Unveiling a Potent Cholinergic Modulator
(+)-Quinuclidinyl benzilate (QNB), also known by its NATO code BZ, is a powerful synthetic anticholinergic agent.[1] Its high affinity for all five subtypes of muscarinic acetylcholine receptors (M1-M5) makes it an invaluable tool in neuroscience research for probing the complexities of the cholinergic system.[2] Historically investigated as a potential incapacitating agent, its primary use today is as a pharmacological tool to induce a reversible, atropine-like anticholinergic toxidrome in animal models, thereby facilitating the study of cognitive dysfunction and the development of potential therapeutics.[3][4]
This guide will provide a detailed exploration of QNB's chemical and physical characteristics, established synthesis protocols, its mechanism of action at the molecular level, and practical, field-proven methodologies for its use in a research setting.
Chemical and Physical Properties
QNB is a white, odorless, crystalline solid with a bitter taste.[5][6] It is structurally an ester of benzilic acid and the bicyclic amino alcohol 3-quinuclidinol.[5] This structure confers upon it the ability to cross the blood-brain barrier, leading to its profound effects on the central nervous system.[7]
Physicochemical Data
A summary of the key physicochemical properties of (+)-Quinuclidinyl benzilate is presented in the table below.
| Property | Value | References |
| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-diphenylacetate | [5] |
| Molecular Formula | C₂₁H₂₃NO₃ | [8] |
| Molecular Weight | 337.41 g/mol | [8] |
| Appearance | White crystalline powder | [5][8] |
| Melting Point | 164-165 °C | [5] |
| Solubility | Soluble in water, dilute acids, trichloroethylene, dimethylformamide, and most organic solvents. Insoluble in aqueous alkali. | [5] |
| Stability | Stable in most solvents with a half-life of three to four weeks in moist air. Extremely persistent in soil and water. | [5][8] |
| pKa | pKa1 = 8.15 (tertiary amine), pKa2 = 12.54 (hydroxyl) | [8] |
Structural Information
The molecular structure of (+)-Quinuclidinyl benzilate is depicted below. The crystal structure of its hydrobromide salt has been determined, revealing key conformational features. The two phenyl rings are oriented at an angle of 102° to each other, and the ester bridge is nearly planar. The quinuclidine moiety exhibits a slight twist. An intramolecular hydrogen bond is suggested between the hydroxyl oxygen and the carboxyl oxygen.
Caption: Molecular Structure of (+)-Quinuclidinyl Benzilate.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the quinuclidinyl protons and aromatic protons of the benzilate moiety. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon of the benzilate group, the carbons of the two phenyl rings, the ester carbonyl carbon, and the carbons of the quinuclidinyl ring system.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of QNB would be characterized by several key absorption bands:
-
A broad O-H stretching band from the hydroxyl group, typically in the region of 3550-3200 cm⁻¹.
-
C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the aliphatic quinuclidine ring (below 3000 cm⁻¹).
-
A strong C=O stretching absorption from the ester group, expected around 1750-1735 cm⁻¹.
-
C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹).
-
C=C stretching vibrations from the aromatic rings in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of QNB typically results in extensive fragmentation. The molecular ion peak at m/z 337 may be of low abundance. Characteristic fragment ions include those corresponding to the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), arising from cleavage of the benzilate moiety.[9] Another significant fragment is often observed at m/z 126, corresponding to the quinuclidinyl portion of the molecule. The trimethylsilyl derivative of QNB shows a prominent ion at m/z 255.[10]
Synthesis of (+)-Quinuclidinyl Benzilate
The most common and efficient method for the synthesis of QNB is the transesterification of a lower alkyl ester of benzilic acid, such as methyl benzilate, with 3-quinuclidinol.[2][10] This reaction is typically catalyzed by a strong base like metallic sodium or sodium methylate in an anhydrous, inert solvent.
Caption: Workflow for the Synthesis of (+)-Quinuclidinyl Benzilate.
Detailed Experimental Protocol: Sodium-Catalyzed Transesterification
This protocol is adapted from established methods and provides a reliable route to high-purity QNB.[2][11]
Materials:
-
Methyl benzilate
-
3-Quinuclidinol
-
Metallic sodium
-
Anhydrous n-heptane
-
2N Hydrochloric acid
-
Sodium carbonate
-
Deionized water
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add methyl benzilate and a 5-10 molar percent excess of 3-quinuclidinol. Add anhydrous n-heptane as the solvent.
-
Catalyst Addition: Carefully add 7-15 molar percent of metallic sodium (relative to methyl benzilate) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The methanol produced during the transesterification will be removed azeotropically with n-heptane and collected in the Dean-Stark trap. The reaction is typically complete when methanol is no longer collected.
-
Work-up and Purification:
-
After cooling, cautiously add water and then 2N hydrochloric acid to the reaction mixture to form the water-soluble hydrochloride salt of QNB.
-
Separate the clear aqueous phase.
-
Slowly add the aqueous acid solution to a solution of sodium carbonate to precipitate the free base of QNB at a final pH of approximately 10.5.
-
Filter the resulting white precipitate, wash thoroughly with deionized water, and dry under vacuum to yield the final product.
-
Pharmacology and Mechanism of Action
QNB is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[7] It binds with high affinity to all five subtypes (M1-M5), thereby blocking the action of the endogenous neurotransmitter acetylcholine.[2] This blockade disrupts cholinergic neurotransmission in both the central and peripheral nervous systems, leading to a wide range of physiological and psychological effects.
Caption: Mechanism of Action of (+)-Quinuclidinyl Benzilate.
Muscarinic Receptor Binding Affinity
The binding affinity of QNB for the different muscarinic receptor subtypes is a critical parameter for understanding its pharmacological profile. The following table summarizes the reported inhibitory constants (Ki) for QNB at human muscarinic receptors.
| Receptor Subtype | Ki (nM) | Reference |
| M1 | ~0.1 - 1 | [12][13] |
| M2 | ~0.1 - 1 | [12][13] |
| M3 | ~0.1 - 1 | [14] |
| M4 | ~0.1 - 1 | [15] |
| M5 | ~0.1 - 1 | [15] |
Note: The non-selective nature of QNB is evident from its high affinity across all receptor subtypes.
Toxicology
QNB is a highly potent compound and should be handled with extreme caution. The toxicological profile is characterized by a high safety margin, meaning the dose required for incapacitation is significantly lower than the lethal dose.[16]
| Species | Route | LD₅₀ | Reference |
| Mouse | Intraperitoneal | 18-25 mg/kg | [17] |
| Human (estimated) | Oral | 0.5 - 3.0 mg/kg | [18] |
Experimental Applications
QNB is a valuable tool for inducing a reversible cognitive deficit in animal models, which is particularly useful for screening potential nootropic and anti-dementia drugs.
Protocol for Induction of Cognitive Deficit in Mice
This protocol describes the use of QNB to induce a learning and memory deficit in mice, which can be assessed using the passive avoidance test.
Materials:
-
(+)-Quinuclidinyl benzilate (QNB)
-
Sterile saline solution (0.9% NaCl)
-
Passive avoidance apparatus
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Drug Preparation: Prepare a stock solution of QNB in sterile saline. The final injection volume should be 10 mL/kg body weight.
-
Animal Habituation: Acclimate the mice to the experimental room for at least one hour before testing. Handle the mice for several days prior to the experiment to reduce stress.
-
Training (Acquisition Trial):
-
Place a mouse in the illuminated compartment of the passive avoidance apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the gate to the dark compartment.
-
Once the mouse enters the dark compartment with all four paws, close the gate and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Thirty minutes before the training session, administer QNB (e.g., 1 mg/kg, intraperitoneally) or vehicle (saline) to the respective groups of mice.
-
-
Testing (Retention Trial):
-
Twenty-four hours after the training session, place the mouse back into the illuminated compartment.
-
Open the gate to the dark compartment and measure the latency to enter the dark compartment (step-through latency). An increased step-through latency is indicative of successful memory retention. A shorter latency in the QNB-treated group compared to the control group indicates a cognitive deficit.
-
Protocol for In Vivo Microdialysis of Acetylcholine
This protocol outlines a method for measuring acetylcholine release in the prefrontal cortex of rats following the administration of QNB.
Materials:
-
(+)-Quinuclidinyl benzilate (QNB)
-
Sterile saline solution (0.9% NaCl)
-
Microdialysis probes and guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the prefrontal cortex.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples (e.g., 3-4 samples of 20 minutes each).
-
Administer QNB (e.g., 1 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Analysis of Acetylcholine:
-
Analyze the dialysate samples for acetylcholine content using an HPLC system coupled with an electrochemical detector.
-
A decrease in extracellular acetylcholine levels following QNB administration would be expected due to the blockade of presynaptic muscarinic autoreceptors that facilitate acetylcholine release.
-
Safety, Handling, and Disposal
QNB is a highly toxic compound and must be handled with appropriate safety precautions.
-
Handling: Always handle QNB in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store QNB in a tightly sealed container in a cool, dry, and secure location, away from incompatible materials.
-
Disposal: Dispose of QNB and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
(+)-Quinuclidinyl benzilate is a potent and non-selective muscarinic antagonist that serves as a critical tool in neuropharmacological research. Its well-characterized chemical properties, established synthesis routes, and profound effects on the cholinergic system make it an ideal compound for investigating the mechanisms of learning and memory and for the preclinical evaluation of novel therapeutics for cognitive disorders. The protocols and data presented in this guide are intended to provide researchers with the necessary information to safely and effectively utilize QNB in their studies.
References
Sources
- 1. Protocol for three alternative paradigms to test spatial learning and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. rsc.org [rsc.org]
- 4. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morphine inhibits acetylcholine release in rat prefrontal cortex when delivered systemically or by microdialysis to basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IR Absorption Table [webspectra.chem.ucla.edu]
- 17. researchgate.net [researchgate.net]
- 18. synquestlabs.com [synquestlabs.com]
